molecular formula C12H17F3S B1521855 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride CAS No. 947725-04-4

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride

Cat. No. B1521855
M. Wt: 250.33 g/mol
InChI Key: VRTQPEYVMHATOA-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (4-TBMPSF) is a highly versatile and multifunctional compound that is used in a wide range of scientific applications. It is a colorless liquid that has a wide range of applications in organic synthesis, material science, and biochemistry. 4-TBMPSF is a highly reactive compound that can be used for a variety of synthetic and analytical purposes. It is also used in a variety of biochemical and physiological applications, such as in the synthesis of enzymes and other biological molecules.

Scientific research applications

Novel Fluorinating Agent

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, identified as Fluolead (1k), is a crystalline solid known for its high stability upon contact with water and excellent utility as a deoxofluorinating agent, surpassing traditional reagents like DAST and its analogs. The compound's synthesis, thermal and hydrolytic stability, fluorination reactivity, and mechanism have been thoroughly investigated. Fluolead efficiently fluorinates alcohols, aldehydes, enolizable and non-enolizable ketones, carboxylic groups, converting them to CF(2) or CF(3) groups, and demonstrates superior yields. Additionally, it has shown remarkable capabilities in highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, leading to fluoroalkyl arylsulfinates and arylsulfinamides with complete inversion at the fluorine atom and selective sulfoxide sulfur atom conformation. This breadth of applications, combined with its safety, ease of handling, and synthesis, positions Fluolead as a valuable fluorinating agent in both academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).

Rhodium-Catalyzed Synthesis of Diaryl Sulfides

The research also highlights the utility of di-tert-butyl tetrasulfide, a compound related to the 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, in the Rhodium-catalyzed synthesis of diaryl sulfides. This process involves the reaction of substituted pentafluorobenzenes with sulfur in the presence of Rhodium catalysts, leading to bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides. The study delves into the comparative reactivity of organic trisulfides and tetrasulfides, showing di-tert-butyl tetrasulfide's specific reactivity with aryl monofluorides and substituted pentafluorobenzenes, providing insights into substrate specificity and the influence of S-S bond energy on reactivity (Arisawa, Ichikawa, & Yamaguchi, 2012).

properties

IUPAC Name

(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQPEYVMHATOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657802
Record name 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride

CAS RN

947725-04-4
Record name 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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